molecular formula C23H25N3O4 B11376529 N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B11376529
M. Wt: 407.5 g/mol
InChI Key: ZEOUIZNVMVYHOC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group. The compound also features methoxy and dimethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the coupling of the pyridazinone derivative with the dimethoxyphenyl group using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group in the pyridazinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the ketone group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide lies in its specific substitution pattern and the presence of both methoxy and dimethylphenyl groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]propanamide

InChI

InChI=1S/C23H25N3O4/c1-14-6-7-17(12-15(14)2)19-10-11-22(27)26(25-19)16(3)23(28)24-20-9-8-18(29-4)13-21(20)30-5/h6-13,16H,1-5H3,(H,24,28)

InChI Key

ZEOUIZNVMVYHOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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